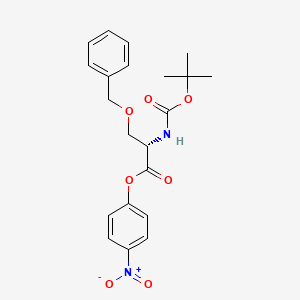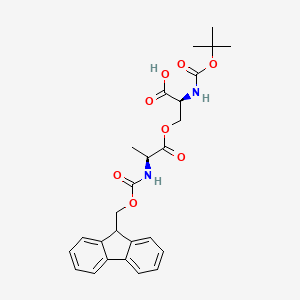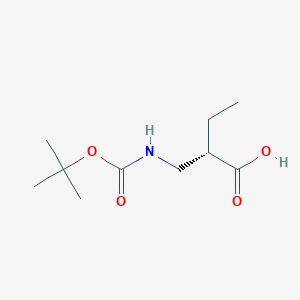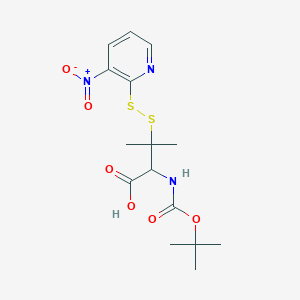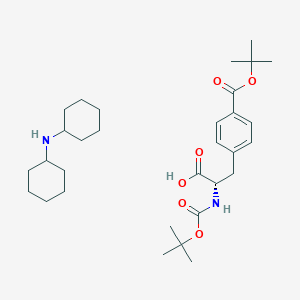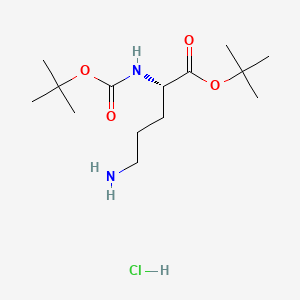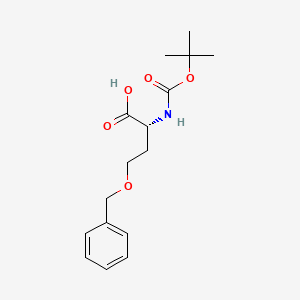
Boc-D-isoleucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-D-isoleucine, also known as Boc-D-Ile-OH, is a derivative of the essential amino acid isoleucine . It has a molecular weight of 231.29 and its empirical formula is C11H21NO4 .
Synthesis Analysis
The synthesis of Boc-D-isoleucine involves the use of N,N′-Dicyclohexylcarbodiimide and hydroxybenzotriazole for the amination of the free COOH group of N-tert-butyloxyoxycarbonyl-L-isoleucine . This process yields corresponding amides. The deprotection of N-tert-butyloxyoxycarbonyl groups with AcOH then yields related amine derivatives .
Molecular Structure Analysis
The molecular structure of Boc-D-isoleucine is represented by the empirical formula C11H21NO4 . The CAS number for Boc-D-isoleucine is 55721-65-8 .
Chemical Reactions Analysis
Boc-D-isoleucine is involved in various chemical reactions. For instance, it plays a role in Boc solid-phase peptide synthesis and C-H Activation . It is also used in the preparation of new mono- and bis-amide derivatives of L-isoleucine via amidation of carboxyl and amino groups .
Physical And Chemical Properties Analysis
Boc-D-isoleucine appears as a white to off-white powder . It has a molecular weight of 231.30 and its optical rotation is [a]D25 = -3.7 ± 1º (C=1 in MeOH) .
Applications De Recherche Scientifique
Peptide Synthesis
Boc-D-Ile-OH is widely used in the field of peptide synthesis. The Boc (tert-butoxycarbonyl) group serves as a protective group for the amino acid during the synthesis process. It prevents unwanted side reactions by protecting the amine functional group. This compound is particularly useful in solid-phase peptide synthesis, where it can be incorporated into peptides and then selectively deprotected at a later stage without disturbing other protective groups .
Mécanisme D'action
Target of Action
Boc-D-Isoleucine, also known as Boc-D-Ile-OH, is a derivative of the essential amino acid isoleucine . Isoleucine is a branched-chain amino acid (BCAA) that plays a crucial role in various metabolic pathways . The primary targets of Boc-D-Isoleucine are likely to be the same proteins and enzymes that interact with isoleucine in the body .
Mode of Action
It’s known that boc-d-isoleucine is utilized in boc solid phase peptide synthesis (spps) . In this process, Boc-D-Isoleucine is incorporated into the desired peptide or protein structure, contributing to its overall function .
Biochemical Pathways
Boc-D-Isoleucine, as a derivative of isoleucine, may be involved in the same biochemical pathways as isoleucine. Isoleucine, along with other BCAAs, is involved in various metabolic pathways . For instance, isoleucine is converted into 2-keto-3-methylvalerate through transamination, a process catalyzed by branched-chain aminotransferase . This compound is then further processed by the branched-chain ketoacid dehydrogenase complex .
Result of Action
The result of Boc-D-Isoleucine’s action is likely to be dependent on the specific peptide or protein into which it is incorporated. By contributing to the structure of these molecules, Boc-D-Isoleucine can influence their function .
Action Environment
The action, efficacy, and stability of Boc-D-Isoleucine can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability of the compound . Additionally, the presence of other compounds in the environment can potentially interact with Boc-D-Isoleucine and influence its action .
Safety and Hazards
Propriétés
IUPAC Name |
(2R,3R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCNLJWUIOIMMF-HTQZYQBOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-isoleucine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







